2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
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Overview
Description
Thiophene-based compounds are a class of heterocyclic compounds that have been of interest to scientists due to their potential biological activity . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .
Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives exhibit a variety of properties and applications .
Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Physical And Chemical Properties Analysis
The molecular weight of 3-Thiophenecarboxylic acid, a similar compound, is 128.15 g/mol . It has the molecular formula C5H4O2S .
Scientific Research Applications
Pharmaceuticals
Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . They are often used in the development of new medications.
Material Science
These compounds can be used in material science, particularly in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Corrosion Inhibition
In industrial chemistry, thiophene derivatives can act as corrosion inhibitors, which are important for protecting materials in harsh environments .
Catalysis
Thiophene derivatives can be used as catalysts in various chemical reactions, such as Ullmann coupling reactions .
Synthetic Chemistry
They are valuable in synthetic chemistry for creating complex molecules through reactions like Gewald synthesis, Paal–Knorr synthesis, and others .
Optoelectronics
Thiophene-based polymers are important in the field of optoelectronics, particularly in the development of devices like solar cells and sensors .
Anticorrosion
These compounds can serve as anticorrosion agents in coatings to protect metals and alloys in industrial applications .
These applications highlight the versatility of thiophene derivatives in various scientific and industrial fields. For detailed information on experimental procedures and results, consulting specialized scientific literature is recommended.
Advanced Drug Design
Thiophene derivatives are often used in drug design due to their diverse biological activities, which include antihypertensive and anti-atherosclerotic properties .
Anesthetic Agents
Some thiophene derivatives, such as articaine, are used as local anesthetics, particularly in dental procedures in Europe .
Synthetic Methods
The condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are significant for creating thiophene derivatives, which are valuable in various synthetic chemistry applications .
Catalysis in Organic Synthesis
Thiophene derivatives can be used as catalysts in organic synthesis, for example, in Ullmann coupling reactions .
Electronics and Photonics
Due to their conductive properties, thiophene derivatives are used in the fabrication of electronics and photonic devices, including organic semiconductors and OLEDs .
Environmental Monitoring
Thiophene-based sensors are developed for environmental monitoring, particularly for detecting pollutants and studying environmental degradation processes .
Future Directions
properties
IUPAC Name |
2-(furan-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c15-11(8-4-2-6-18-8)14-12-10(13(16)17)7-3-1-5-9(7)19-12/h2,4,6H,1,3,5H2,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJWSZQBVQQCHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)O)NC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid |
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